molecular formula C6H3ClFN3 B2567203 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 582313-57-3

4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2567203
CAS No.: 582313-57-3
M. Wt: 171.56
InChI Key: OOBFPXOXHUBRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a halogenated heterocyclic compound with a fused pyrrolo-pyrimidine scaffold. Its structure features a chlorine atom at position 4 and a fluorine atom at position 5 (Figure 1). This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of antiviral agents and enzyme inhibitors. Its synthesis typically involves fluorination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (compound 23) using Selectfluor, yielding a 43% isolated product . The fluorine atom enhances electronic properties and binding specificity, making it a valuable candidate for structure-activity relationship (SAR) studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step processes. One common method includes the following steps :

    Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.

    Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is cyclized to form the pyrrolo[2,3-d]pyrimidine ring.

    Chlorination: The final step involves chlorination to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Industrial Production Methods: Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield . This approach allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Typically involves the use of strong nucleophiles under basic conditions.

    Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Laboratory Applications

1.1 Synthetic Chemistry
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile building block in synthetic chemistry. Its unique structural properties allow it to participate in various chemical reactions, facilitating the synthesis of complex bioactive molecules. Researchers utilize this compound to develop kinase inhibitors, which are crucial for targeting specific protein pathways involved in diseases such as cancer and inflammation .

1.2 Drug Development
In pharmaceutical research, this compound is pivotal for designing small molecules with desirable pharmacological profiles. Its ability to selectively interact with molecular targets makes it an essential reagent in drug discovery processes. The compound's utility extends to the synthesis of other heterocyclic compounds, enhancing its value in medicinal chemistry and biotechnology .

Medical Applications

2.1 Targeted Therapies
In the medical field, this compound is instrumental in developing targeted therapies for various conditions, particularly cancer and autoimmune diseases. Its incorporation into drug formulations allows for the inhibition of specific enzymes or receptors implicated in disease progression . The compound is being explored for its potential to modulate signaling pathways related to cell growth and survival.

2.2 Combination Therapies
There is growing interest in utilizing this compound in combination therapies to enhance the efficacy of existing treatments or counteract drug resistance. Its ability to impact multiple disease pathways positions it as a promising candidate for addressing high unmet medical needs across various therapeutic areas .

Synthesis and Biological Evaluation

A study demonstrated that derivatives of this compound exhibited significant anti-cancer activity by disrupting cellular integrity and glucose metabolism—hallmarks of cancer progression . This highlights the compound's potential as a therapeutic agent in oncology.

Amination Reactions

Research into amination reactions using this compound showed enhanced reaction rates when conducted in water compared to traditional organic solvents. This shift towards greener chemistry not only improves safety but also reduces production costs, making it an attractive option for large-scale synthesis .

Market Insights

The market for this compound is expected to grow significantly due to its diverse applications across pharmaceuticals and biotechnology sectors. The increasing demand for personalized medicine and targeted therapies is driving research and development efforts focused on this compound .

Application Area Description
Laboratory UseUtilized as a reagent for synthetic chemistry; key role in drug discovery and development of kinase inhibitors.
Medical UseImportant for targeted therapies; potential applications in cancer treatment and autoimmune diseases.
Combination TherapiesExplored for enhancing existing treatments; addresses drug resistance issues in various diseases.

Mechanism of Action

The mechanism of action of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases . It acts as a scaffold for developing kinase inhibitors, which inhibit the activity of specific kinases involved in cellular signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Halogenation : Fluorination (using Selectfluor) and bromination (NBS) are common for introducing electronegative groups at C5, enhancing reactivity for nucleophilic substitutions .
  • Aryl Substitutions : Suzuki coupling enables the introduction of aromatic rings at C5, improving target affinity in kinase inhibitors .

Key Observations :

  • Antiviral Activity : The 5-fluoro substituent in the target compound enhances specificity for viral RNA polymerase, likely due to mimicking natural nucleobases .
  • Enzyme Inhibition: Polyglutamation (e.g., LY231514) amplifies inhibition across multiple enzymes, whereas monoglutamates like the target compound may focus on single targets .
  • Kinase Targeting : Aryl amines at C4 (e.g., 4-fluorophenyl) improve kinase binding via hydrophobic interactions .

Physicochemical Properties

Substituents significantly impact solubility, melting points, and stability:

Table 3: Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility (aq. buffer) LogP
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine 171.56 188–194 Low (hydrophobic core) 1.2
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine 167.60 195–200 Moderate 1.8
4-Chloro-7-methyl-5-carboxylic acid derivative 225.63 >250 (decomposes) High (ionizable COOH) -0.5
5-(4-Fluorophenyl) derivative 313.74 220–225 Low 3.1

Key Observations :

  • Halogens : Fluorine reduces LogP compared to bromine or aryl groups, improving aqueous solubility slightly .
  • Ionizable Groups : Carboxylic acid derivatives exhibit higher solubility due to pH-dependent ionization .
  • Aryl Substituents : Bulky aryl groups increase molecular weight and LogP, reducing solubility but enhancing target binding .

Biological Activity

4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential as a therapeutic agent. This compound is particularly noted for its role as a precursor in the synthesis of various kinase inhibitors, which are crucial in the treatment of cancer and other diseases. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications.

This compound is characterized by:

  • Molecular Formula : C6H3ClFN
  • Appearance : White crystalline solid
  • Solubility : Soluble in organic solvents

The presence of chlorine and fluorine atoms enhances its reactivity and biological activity, making it a valuable scaffold for drug development.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that certain derivatives showed IC50 values ranging from 29 to 59 µM against four different cancer cell lines, indicating potent anticancer activity .

Table 1: Cytotoxic Activity of Derivatives

CompoundCell LineIC50 (µM)
5eA54929
5hHeLa45
5kHepG240
5lMCF759

Among these compounds, derivative 5k was identified as the most potent inhibitor, exhibiting significant activity against key enzymes such as EGFR and CDK2 with IC50 values ranging from 40 to 204 nM .

The mechanism by which these compounds exert their anticancer effects involves:

  • Induction of Apoptosis : Studies indicate that treatment with compound 5k leads to increased levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic protein Bcl-2 .
  • Cell Cycle Arrest : The compounds have been shown to induce cell cycle arrest in cancer cells, thereby inhibiting proliferation .

Other Biological Activities

In addition to anticancer properties, derivatives of this compound have also been explored for their antiviral and anti-inflammatory activities. Some derivatives have demonstrated effectiveness against viral infections and show promise in treating inflammatory diseases .

Study on Kinase Inhibition

A significant case study involved the synthesis and evaluation of a series of pyrrolo[2,3-d]pyrimidine derivatives for their ability to inhibit specific kinases implicated in cancer progression. The study highlighted that modifications to the core structure could enhance selectivity and potency against targets like PDK1 and JAK .

Pharmacokinetic Studies

Pharmacokinetic properties were assessed in vivo using mouse models. The results indicated favorable absorption and distribution characteristics for certain derivatives, suggesting potential for therapeutic use .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine?

  • Methodological Answer : A common approach involves nucleophilic substitution and cyclization reactions. For example, this compound can be synthesized via Vorbrüggen glycosylation, where the halogenated pyrrolopyrimidine core is coupled with ribofuranose derivatives under acidic conditions. Key steps include:

  • Dissolving the core compound in acetonitrile with BSA (bis(trimethylsilyl)acetamide) to activate the glycosyl donor.
  • Adding trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst for regioselective glycosylation .
  • Purification via column chromatography to isolate the product.

Q. How is this compound characterized structurally?

  • Methodological Answer : Characterization typically involves:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., fluorine and chlorine positions). For example, 1^1H NMR shows aromatic protons at δ 6.75–8.27 ppm, with coupling constants indicating fluorine's electronic effects .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+^+ for C8_8H5_5ClFN3_3: calcd. 229.02, observed 229.03) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for studying kinase binding .

Q. What are the primary biochemical applications of this compound?

  • Methodological Answer : It serves as a scaffold for kinase inhibitors and antiviral agents:

  • Kinase Inhibition : Modulates EGFR, VEGFR2, and CDK2 by binding to ATP pockets. Assays include enzymatic inhibition (IC50_{50} determination) and cellular proliferation assays (e.g., MTT) .
  • Antiviral Research : Fluorinated analogs exhibit moderate anti-HIV activity by targeting reverse transcriptase. Activity is assessed via luciferase-based reporter gene assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for kinase selectivity?

  • Methodological Answer :

  • Substitution at C4/C5 : Chlorine at C4 enhances hydrophobic interactions with kinase pockets, while fluorine at C5 improves metabolic stability. Comparative studies with ethyl/methyl analogs (e.g., 4-chloro-5-ethyl vs. 5-fluoro) reveal selectivity shifts toward CDK2 over EGFR .
  • Ribose Modifications : Coupling with 2'-deoxy-2'-fluoro-ribofuranosyl groups increases bioavailability. Docking simulations (e.g., AutoDock Vina) predict binding modes validated by IC50_{50} trends .

Q. What strategies mitigate instability in aqueous solutions for halogenated pyrrolopyrimidines?

  • Methodological Answer :

  • pH Optimization : Buffering at pH 6.5–7.0 reduces hydrolysis of the chloro-fluoro backbone.
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) preserves activity during long-term storage .
  • Prodrug Design : Phosphorylation at C7 enhances solubility and delays degradation in physiological conditions .

Q. How do computational models predict the binding affinity of this compound derivatives to tyrosine kinases?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulate ligand-protein interactions over 100 ns. Key metrics include RMSD (stability < 2 Å) and binding free energy (MM/PBSA) .
  • QSAR Modeling : 3D descriptors (e.g., CoMFA) correlate substituent electronegativity (fluorine) with IC50_{50} values. Validation via leave-one-out cross-checking (R2^2 > 0.85) .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported kinase inhibition profiles: How to validate experimental findings?

  • Resolution :

  • Assay Standardization : Use recombinant kinases (e.g., Eurofins Panlabs) to control enzyme batch variability.
  • Counter-Screening : Test against off-target kinases (e.g., Src, Abl) to confirm selectivity.
  • Crystallographic Validation : Resolve co-crystal structures (e.g., PDB ID 4ZFP) to verify binding poses .

Properties

IUPAC Name

4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBFPXOXHUBRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582313-57-3
Record name 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine (800 mg, 3.45 mmol) in THF (50 mL) at −78° C. was treated with n-BuLi (1.6 M in hexane, 2.2 eq, 7.6 mmol, 4.7 mL) dropwise, and stirred for 30 minutes at the same temperature. The mixture was treated with a solution of ACCUFLUOR® NFSi (2.0 eq, 7 mmol, 2.2 g) in THF (10 mL). The reaction mixture was allowed to warm to room temperature, was stirred for 10 h, and then concentrated to dryness. The residue was dissolved in EtOAc (100 mL), washed with water (3×15 mL) and brine (15 mL), dried with Na2SO4, and purified by reverse phase HPLC (10×250 mm C18 Luna column, 4.7 mL/min, 10-90% acetonitrile in water over 20 min) to provide intermediate compound 1. ESI-MS m/z=172.1 (MH+).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine (3.00 g, 19.5 mmol) in AcCN (148 mL) was added Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), 10.4 g, 29.4 mmol) and AcOH (29.8 mL, 524 mmol), and then the mixture was allowed to stir for 26 hrs at 70° C. under an atmosphere of nitrogen. After cooling to rt, the mixture was concentrated in vacuo and the mixture was co-evaporated with dry toluene (2×30 mL). The residue was dissolved in a solution of 50% DCM in EtOAc and filtered through a pad of silica gel which was thoroughly washed. The filtrate was concentrated in vacuo, the residue was purified by silica gel chromatography eluting with a gradient of 0 to 30% EtOAc in DCM to afford the title compound as a light brown solid (1.22 g, 36%). LC/MS: Rt=1.51 min, ES+ 243 (AA standard).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
29.8 mL
Type
reactant
Reaction Step One
Name
Quantity
148 mL
Type
solvent
Reaction Step One
Yield
36%

Synthesis routes and methods III

Procedure details

Combine 4-Chloropyrrolo[2,3-d]pyrimidine (2.985 g, 19.40 mmol), [1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octanebis(tetrafluoroborate)] (Selectfluoro) (10.523 g, 29.704 mmol)], acetonitrile (200 mL), and acetic acid (40 mL) and heat to 70° C. for 24 hours. Monitor loss of starting material by HPLC then concentrate. Add two portions of toluene (50 mL) and evaporate. Filter crude material thru a pad of celite, washing with 1:1 EtOAc/CH2Cl2. Finally, concentrate the filtrate and chromatograph on a silica column eluting with CH2Cl2/MeOH [0-10% MeOH gradient]. Check fractions by MS and combine product fractions to provide 1.931 g (58%) of 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine.
Quantity
2.985 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (E-1) (5.01 g, 32.6 mmol, 1 eq) and Selectfluor (17.32 g, 48.9 mmol, 1.5 eq) are dissolved in a mixture of dry acetonitrile (250 mL) and AcOH (50 mL). The resulting mixture is stirred at 70° C. under argon for 16 h. The mixture is concentrated in vacuo. The residue is dissolved in a mixture of DCM-ethyl acetate (1:1, 50 mL) and filtered through celite. The filtrate is concentrated in vacuo and the residue is purified by flash chromatography on silica gel (0-0.7% MeOH-DCM) to afford the product, 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (F-1) as a pink solid.
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
17.32 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of the compound from Step B (1.97 g, 6.20 mmol) in CH3CN (60 mL) was added [1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)] (SELECTFLUOR® fluorinating reagent) (2.40 g, 6.5 mmol) in one portion and the reaction mixture was stirred at room temperature for 7 h. The white precipitate was filtered off, and the filtrate was evaporated to dryness. The residue was purified over silica gel using ethyl acetate/hexane (3:7) as the eluent. Fractions containing the product were pooled and eveporated in vacuo to give the title compound as a colorless solid.
Name
compound
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.